molecular formula C24H31N3O2 B11614580 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide

Katalognummer: B11614580
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: QJMZZYJPYXJXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes an ethoxymethyl group, an ethyl-methylphenyl group, and a benzimidazolyl acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethoxymethyl and ethyl-methylphenyl groups through nucleophilic substitution or other suitable reactions. The final step would involve the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other benzimidazole derivatives or acetamide-containing molecules. Examples include:

  • N-(2-ethyl-6-methylphenyl)-2-(1H-benzimidazol-1-yl)acetamide
  • N-(ethoxymethyl)-N-(2-methylphenyl)-2-(1H-benzimidazol-1-yl)acetamide

Uniqueness

The uniqueness of N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propyl-1H-benzimidazol-1-yl)acetamide lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C24H31N3O2

Molekulargewicht

393.5 g/mol

IUPAC-Name

N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-propylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C24H31N3O2/c1-5-11-22-25-20-14-8-9-15-21(20)26(22)16-23(28)27(17-29-7-3)24-18(4)12-10-13-19(24)6-2/h8-10,12-15H,5-7,11,16-17H2,1-4H3

InChI-Schlüssel

QJMZZYJPYXJXQK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=CC=CC=C2N1CC(=O)N(COCC)C3=C(C=CC=C3CC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.